molecular formula C9H9NO5 B11946027 2',4'-Dihydroxy-3'-methyl-5'-nitroacetophenone CAS No. 118824-94-5

2',4'-Dihydroxy-3'-methyl-5'-nitroacetophenone

Cat. No.: B11946027
CAS No.: 118824-94-5
M. Wt: 211.17 g/mol
InChI Key: PIYDSCSXFORFEA-UHFFFAOYSA-N
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Description

2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.176 g/mol . This compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone can be synthesized through the nitration of resacetophenone using zirconyl nitrate in acetone at 50°C for 5 hours . This method yields the desired compound with high efficiency.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is utilized in various fields of scientific research:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2’,4’-dihydroxy-3’-methyl-5’-nitroacetophenone involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dihydroxy-3’-methylacetophenone: Lacks the nitro group, making it less reactive in redox reactions.

    2’,4’-Dihydroxy-5’-nitroacetophenone: Similar structure but lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is unique due to the combination of hydroxyl, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

118824-94-5

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

1-(2,4-dihydroxy-3-methyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO5/c1-4-8(12)6(5(2)11)3-7(9(4)13)10(14)15/h3,12-13H,1-2H3

InChI Key

PIYDSCSXFORFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1O)[N+](=O)[O-])C(=O)C)O

Origin of Product

United States

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